2-(4-Cyanophenoxy)propanamide
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Overview
Description
“2-(4-Cyanophenoxy)propanamide” is a chemical compound that contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 nitrile (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyanophenoxy group attached to a propanamide group . The InChI code for this compound is1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13)
.
Scientific Research Applications
Bioactive Constituents
- A study identified Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound structurally similar to 2-(4-Cyanophenoxy)propanamide, from Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Photoreactions in Solvents
- Flutamide, a structurally related compound, undergoes different photoreactions in acetonitrile and 2-propanol. This research helps in understanding the behavior of similar propanamides under UV light (Watanabe, Fukuyoshi, & Oda, 2015).
Pharmacokinetics and Metabolism
- Research on S-1, a selective androgen receptor modulator similar to this compound, revealed insights into the pharmacokinetics and metabolism of such compounds in rats. This can be essential for understanding the behavior of this compound in biological systems (Wu et al., 2006).
Synthesis and Pharmacological Evaluation
- A study synthesized and evaluated N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives as cyclooxygenase inhibitors, highlighting the potential of propanamide derivatives in pharmaceutical applications (Rambabu et al., 2012).
Quantum Chemical Studies
- Quantum chemical studies of bicalutamide, a drug structurally similar to this compound, were conducted to understand its interaction with androgen receptors, indicating the importance of molecular properties in drug design (Otuokere & Amaku, 2015).
Other Applications
- The synthesis of substituted s-triazinoxy phenoxy propanates and their herbicidal activity highlights the potential agricultural applications of propanamide derivatives (Sun Lin-ying, 2009).
- Studies on bisphenol A derivatives, which share a common phenoxy propanamide structure, provide insights into their environmental fate and endocrine-mediated effects (Yamasaki & Okuda, 2012).
Future Directions
Properties
IUPAC Name |
2-(4-cyanophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIGQTTZYWLCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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